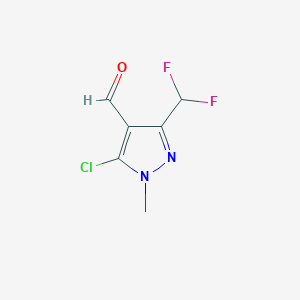

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Overview

Description

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H5ClF2N2O It is a pyrazole derivative, characterized by the presence of a chloro group, a difluoromethyl group, and a carbaldehyde group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Fluorination at C5)

The chlorine atom at position 5 undergoes nucleophilic substitution with fluoride ions under specific conditions, forming 5-fluoro derivatives. This reaction is critical for synthesizing fungicidal intermediates .

Reaction Conditions and Catalysis

Mechanistic Insight :

-

The phase transfer catalyst enhances fluoride ion availability by forming ion pairs, accelerating the substitution .

-

Glass equipment is avoided due to silica-KF interactions; Teflon or stainless steel is preferred .

Example :

Oxidation of the Aldehyde Group

The aldehyde moiety at position 4 can be oxidized to a carboxylic acid under alkaline conditions.

Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Oxidizing Agent | Hydrogen peroxide (H | |

| O | ||

| ) | ||

| Base | Sodium hydroxide (NaOH) | |

| Temperature | Controlled (exact value unspecified) |

Product :

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Application :

Carboxylic acid derivatives are intermediates for amide-based fungicides (e.g., boscalid analogs) .

Theoretical Reactivity

-

C3 Difluoromethyl Group : May undergo hydrolysis or radical reactions, but experimental data are sparse.

-

N1 Methyl Group : Stable under standard conditions; demethylation requires harsh reagents.

Fluorination Efficiency Under Varied Conditions

| Catalyst | Solvent | Time (h) | Conversion (%) | Purity (%) |

|---|---|---|---|---|

| Bu | ||||

| N | ||||

| HSO | ||||

| DMAc | 3 | 100 | 90 | |

| None | DMF | 15 | 93 | – |

| Bu | ||||

| N | ||||

| Br |

text| DMF | 3 | 98 | 89 |[7] |

Scientific Research Applications

Example Reaction Conditions:

- Reagents : Dihydrogen peroxide, sodium hydroxide, toluene.

- Temperature : 37 - 50 °C for several hours.

This method yields the desired compound with good purity and yield, making it suitable for further applications in research.

Medicinal Chemistry

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde has garnered attention in medicinal chemistry due to its potential as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Study : Research has indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines, suggesting its role as a potential anticancer agent. The difluoromethyl group is particularly noted for increasing metabolic stability and enhancing lipophilicity, which can lead to improved bioavailability.

Agrochemicals

In agrochemical research, this compound is explored for its efficacy as a pesticide or herbicide. The halogenated pyrazole derivatives have shown potential in selectively targeting pests while minimizing impact on non-target organisms.

Case Study : A study demonstrated that certain formulations containing this compound effectively controlled pest populations in agricultural settings without significant phytotoxicity to crops. This highlights its utility in sustainable agriculture practices.

Material Science

The unique chemical structure of this compound allows it to be incorporated into polymers and coatings, enhancing their properties.

Case Study : Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and protective coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets. The chloro group may also contribute to its reactivity and interaction with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-methanol

Uniqueness

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a difluoromethyl group and a carbaldehyde group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways .

Biological Activity

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 660845-30-7) is a fluorinated pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a chloro and difluoromethyl group, which contribute to its potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a series of synthesized pyrazole derivatives were tested against various bacterial strains and fungi, demonstrating effective inhibition of microbial growth. The compound's structure allows for interactions with microbial enzymes, leading to cell death.

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives as anticancer agents. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The presence of halogen substituents like chlorine enhances the cytotoxicity of these compounds, making them promising candidates for further development in cancer therapy.

Inhibition of Enzymatic Activity

This compound has also been evaluated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO). Certain derivatives have shown high activity against both MAO-A and MAO-B isoforms, which are relevant in the treatment of neurological disorders. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can significantly influence the inhibitory potency.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has exhibited anti-inflammatory activity. Studies involving carrageenan-induced edema models demonstrated that this compound could significantly reduce inflammation markers, indicating its potential use in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves reactions under controlled conditions using reagents like sodium hydroxide and hydrogen peroxide. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.

| Method | Conditions | Yield |

|---|---|---|

| Synthesis | Toluene, NaOH, H₂O₂ at 37–50°C for 7 hours | 3.2 g |

| Characterization | NMR: δ ppm: 3.78 (s), 7.12 (t); IR: 1688 cm⁻¹ | - |

Efficacy Against Cancer Cell Lines

In a comparative study, pyrazole derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity compared to doxorubicin alone. This suggests that this compound could be an effective adjuvant in chemotherapy regimens.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and inflammation. The docking results indicate favorable binding modes that could lead to the development of more potent derivatives through structural modifications.

Properties

IUPAC Name |

5-chloro-3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O/c1-11-5(7)3(2-12)4(10-11)6(8)9/h2,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYPMEAFQUDCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599562 | |

| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660845-30-7 | |

| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.